![molecular formula C12H13F4N B2572139 benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- CAS No. 1609663-43-5](/img/structure/B2572139.png)
benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- is a fluorinated aromatic amine. Its structure comprises a benzenamine moiety substituted with a tetrafluorocyclohexyl group, making it a valuable compound in various scientific applications. The presence of fluorine atoms enhances its stability, bioavailability, and potential for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves a multi-step synthetic route, starting from commercially available cyclohexanone derivatives and fluorinating agents. The key steps include:
Cyclohexane Ring Formation: : Initial steps involve forming a cyclohexane ring through cyclization reactions.
Fluorination: : Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride.
Industrial Production Methods
Industrial-scale production follows similar synthetic pathways but employs optimized conditions for higher yields. Techniques such as continuous flow reactors and advanced fluorination methods ensure efficiency and scalability.
Chemical Reactions Analysis
Benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- undergoes various chemical reactions:
Oxidation: : It can be oxidized using agents like potassium permanganate, forming benzenaminium salts.
Reduction: : The compound can be reduced under hydrogenation conditions, potentially altering its aromaticity.
Substitution: : Common reagents like halogens or nitro groups can substitute the hydrogen atoms on the benzene ring, facilitating further functionalization.
Major products from these reactions include fluorinated amine derivatives, which are crucial intermediates in drug synthesis and material sciences.
Scientific Research Applications
This compound has diverse applications across various fields:
Chemistry: : Utilized as a precursor in synthesizing complex organic molecules.
Biology: : Acts as a biochemical probe to study enzyme interactions and receptor binding due to its stability and unique fluorine interactions.
Medicine: : Explored for its potential in developing fluorinated pharmaceuticals, enhancing drug efficacy, and bioavailability.
Industry: : Applied in the production of advanced materials, including polymers and surface coatings, benefiting from its fluorinated nature.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, often through hydrogen bonding, electrostatic interactions, and hydrophobic effects. Fluorine atoms enhance these interactions by increasing the compound's lipophilicity and metabolic stability.
Comparison with Similar Compounds
Compared to other aromatic amines, benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- stands out due to its unique tetrafluorocyclohexyl group. Similar compounds include:
Benzenamine, 4-fluoro-: : Less stable and less lipophilic.
Benzenamine, 4-chloro-: : More reactive but less biocompatible.
Benzenamine, 4-trifluoromethyl-: : Possesses different steric and electronic properties.
The uniqueness of benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- lies in its enhanced stability and versatility in scientific research and industrial applications.
Properties
IUPAC Name |
4-[(2R,3S,5R,6S)-2,3,5,6-tetrafluorocyclohexyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4N/c13-8-5-9(14)12(16)10(11(8)15)6-1-3-7(17)4-2-6/h1-4,8-12H,5,17H2/t8-,9+,10?,11-,12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAMDYMIVRBWEN-PQENDOFNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1F)F)C2=CC=C(C=C2)N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C([C@H]([C@H]1F)F)C2=CC=C(C=C2)N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2572059.png)
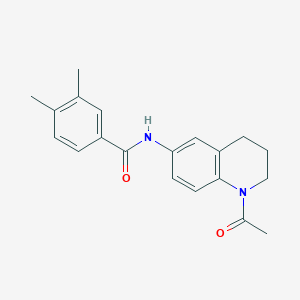
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572062.png)
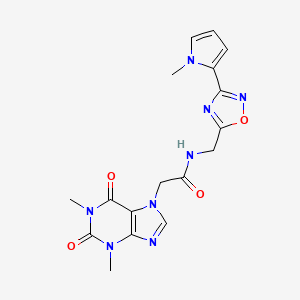

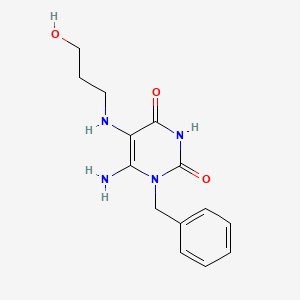
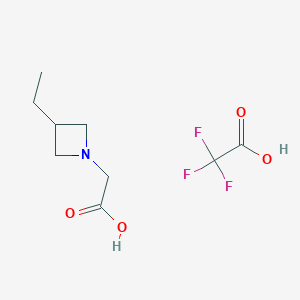
![3-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2572070.png)
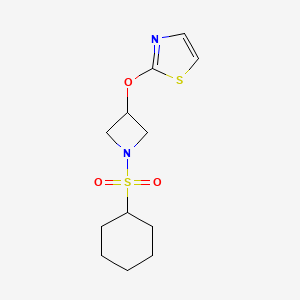
![1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2572072.png)
![1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2572073.png)
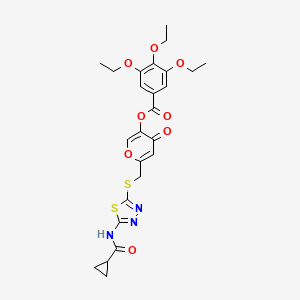
![(E)-2-(2-cyano-3-(3-isopropoxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2572078.png)
![N-{[4-(4-fluorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2572079.png)
